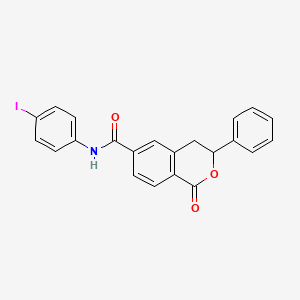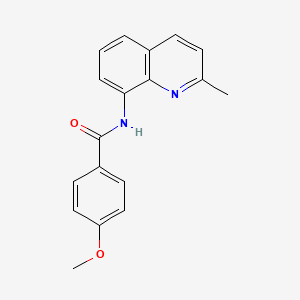
3-(1H-1,2,3,4-Tetrazol-1-YL)phenyl adamantane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-1,2,3,4-Tetrazol-1-YL)phenyl adamantane-1-carboxylate is a compound that combines the structural features of tetrazole and adamantane. Tetrazole is a nitrogen-rich heterocycle known for its diverse biological activities and applications in medicinal chemistry . Adamantane is a polycyclic hydrocarbon with a diamond-like structure, often used in pharmaceuticals for its stability and lipophilicity
Vorbereitungsmethoden
The synthesis of 3-(1H-1,2,3,4-Tetrazol-1-YL)phenyl adamantane-1-carboxylate typically involves the following steps:
Formation of Tetrazole Ring: The tetrazole ring can be synthesized using various methods, such as the reaction of nitriles with sodium azide in the presence of catalysts like zinc salts.
Coupling with Adamantane: The tetrazole derivative is then coupled with an adamantane carboxylate precursor under suitable reaction conditions.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
3-(1H-1,2,3,4-Tetrazol-1-YL)phenyl adamantane-1-carboxylate can undergo various chemical reactions, including:
Substitution: The tetrazole ring can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1H-1,2,3,4-Tetrazol-1-YL)phenyl adamantane-1-carboxylate has several scientific research applications:
Biology: In biological research, the compound may be used to study the interactions of tetrazole derivatives with biological targets, such as enzymes and receptors.
Medicine: The compound’s potential medicinal applications include its use as an antiviral, antibacterial, or anticancer agent, leveraging the known activities of tetrazole and adamantane derivatives.
Industry: In industrial applications, the compound may be used in the development of new materials with enhanced stability, solubility, and other desirable properties.
Wirkmechanismus
The mechanism of action of 3-(1H-1,2,3,4-Tetrazol-1-YL)phenyl adamantane-1-carboxylate involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, mimicking their interactions with biological targets. The adamantane moiety enhances the compound’s stability and lipophilicity, facilitating its penetration through cell membranes and interaction with intracellular targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
3-(1H-1,2,3,4-Tetrazol-1-YL)phenyl adamantane-1-carboxylate can be compared with other similar compounds, such as:
Tetrazole Derivatives: Compounds like 5-substituted tetrazoles share the tetrazole ring but differ in their substituents and overall structure.
Adamantane Derivatives: Compounds like amantadine and rimantadine contain the adamantane moiety but differ in their functional groups and applications.
Eigenschaften
Molekularformel |
C18H20N4O2 |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
[3-(tetrazol-1-yl)phenyl] adamantane-1-carboxylate |
InChI |
InChI=1S/C18H20N4O2/c23-17(18-8-12-4-13(9-18)6-14(5-12)10-18)24-16-3-1-2-15(7-16)22-11-19-20-21-22/h1-3,7,11-14H,4-6,8-10H2 |
InChI-Schlüssel |
YHBUVQCUUDZKDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)OC4=CC=CC(=C4)N5C=NN=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-methylphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11330172.png)
![3-pentyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11330173.png)
![N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11330181.png)
![1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11330188.png)
![N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11330194.png)
![5-bromo-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide](/img/structure/B11330195.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11330197.png)
![2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11330205.png)
![2-Bromo-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11330225.png)

![1-[(2-fluorobenzyl)sulfonyl]-N-(2-phenoxyphenyl)piperidine-4-carboxamide](/img/structure/B11330243.png)
![N-(4-chlorobenzyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11330244.png)
![N-(Adamantan-1-YL)-1-[(2-chloro-6-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide](/img/structure/B11330251.png)

